molecular formula C13H11ClN2O4S B5008364 2-chloro-N-(2-methylphenyl)-5-nitrobenzenesulfonamide

2-chloro-N-(2-methylphenyl)-5-nitrobenzenesulfonamide

Cat. No.: B5008364
M. Wt: 326.76 g/mol
InChI Key: RNILVZUJVGYJJZ-UHFFFAOYSA-N
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Description

2-chloro-N-(2-methylphenyl)-5-nitrobenzenesulfonamide is an organic compound with a complex structure, characterized by the presence of chloro, methyl, nitro, and sulfonamide functional groups

Properties

IUPAC Name

2-chloro-N-(2-methylphenyl)-5-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O4S/c1-9-4-2-3-5-12(9)15-21(19,20)13-8-10(16(17)18)6-7-11(13)14/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNILVZUJVGYJJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-methylphenyl)-5-nitrobenzenesulfonamide typically involves multiple steps:

    Chlorination: The chloro group can be introduced via electrophilic aromatic substitution using chlorine gas or a chlorinating agent like thionyl chloride.

    Sulfonation: The sulfonamide group is introduced by reacting the intermediate with sulfonyl chloride in the presence of a base such as pyridine.

    Amidation: The final step involves the reaction of the sulfonyl chloride intermediate with 2-methylphenylamine to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride to modify the nitro group.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

Chemistry

In chemistry, 2-chloro-N-(2-methylphenyl)-5-nitrobenzenesulfonamide is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition due to its sulfonamide group, which is known to interact with various biological targets.

Medicine

Medicinally, derivatives of this compound may exhibit pharmacological activities such as antibacterial or anti-inflammatory effects, making it a candidate for drug development.

Industry

In industry, this compound can be used in the synthesis of dyes, pigments, and other materials due to its stable aromatic structure and functional groups.

Mechanism of Action

The mechanism by which 2-chloro-N-(2-methylphenyl)-5-nitrobenzenesulfonamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonamide group can mimic natural substrates of enzymes, leading to inhibition or modulation of enzyme activity. The nitro group can participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(2-methylphenyl)benzenesulfonamide: Lacks the nitro group, which may result in different reactivity and biological activity.

    2-chloro-N-(2-methylphenyl)-4-nitrobenzenesulfonamide: Positional isomer with the nitro group in a different location, potentially altering its chemical and biological properties.

Uniqueness

2-chloro-N-(2-methylphenyl)-5-nitrobenzenesulfonamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both chloro and nitro groups allows for versatile chemical transformations and applications in various fields.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

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